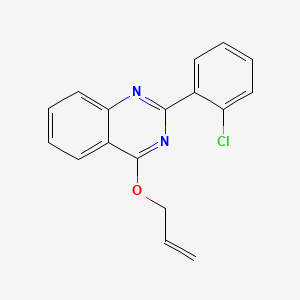![molecular formula C6H11ClO2S B14157205 Ethyl [(2-chloroethyl)sulfanyl]acetate CAS No. 4332-56-3](/img/structure/B14157205.png)
Ethyl [(2-chloroethyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(2-chloroethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H11ClO2S. This compound is characterized by the presence of a chloroethyl group and a sulfanyl group attached to an acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [(2-chloroethyl)sulfanyl]acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(2-chloroethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl [(2-ethyl)sulfanyl]acetate.
Substitution: Various substituted ethyl sulfanyl acetates.
Wissenschaftliche Forschungsanwendungen
Ethyl [(2-chloroethyl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic agents may utilize this compound as a building block.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl [(2-chloroethyl)sulfanyl]acetate involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [(2-bromoethyl)sulfanyl]acetate
- Ethyl [(2-iodoethyl)sulfanyl]acetate
- Ethyl [(2-methylethyl)sulfanyl]acetate
Uniqueness
Ethyl [(2-chloroethyl)sulfanyl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo and iodo analogs, the chloro compound is less reactive but more stable, making it suitable for certain applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
4332-56-3 |
|---|---|
Molekularformel |
C6H11ClO2S |
Molekulargewicht |
182.67 g/mol |
IUPAC-Name |
ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C6H11ClO2S/c1-2-9-6(8)5-10-4-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
BVJWZFFOCWNENA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


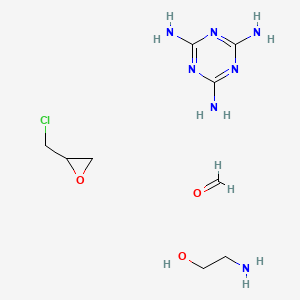
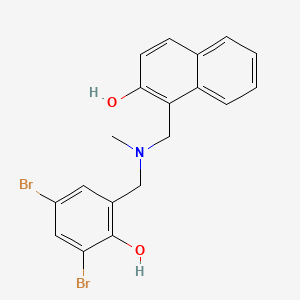
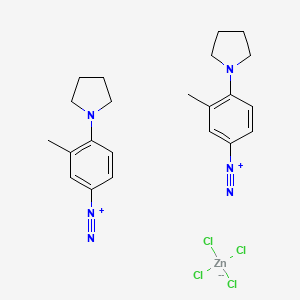
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
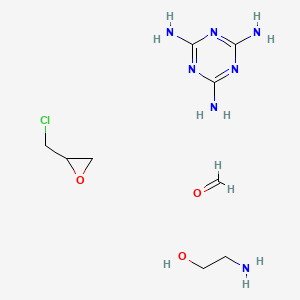
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
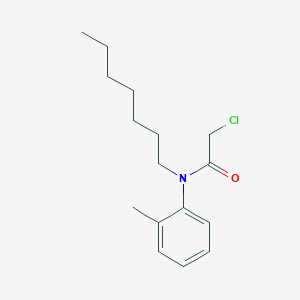

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
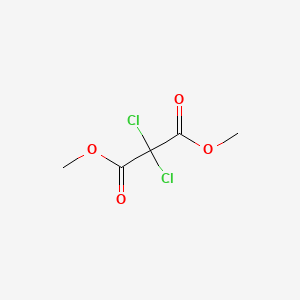
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

